2-(3-(Diethylamino)propyl)-6-methoxy-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Description
2-(3-(Diethylamino)propyl)-6-methoxy-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C24H27N3O4 and its molecular weight is 421.497. The purity is usually 95%.
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Biological Activity
The compound 2-(3-(Diethylamino)propyl)-6-methoxy-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a member of the chromeno-pyrrole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound's structure consists of a chromeno[2,3-c]pyrrole core with various substituents that influence its biological properties. The presence of a diethylamino group and a methoxy group enhances its solubility and bioactivity.
Biological Activity Overview
Research indicates that derivatives of chromeno-pyrrole compounds exhibit various biological activities, including:
- Antibacterial Activity : The compound has shown significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, similar compounds have demonstrated effectiveness comparable to gentamicin against Staphylococcus aureus and Escherichia coli .
- Antiinflammatory Properties : Studies have indicated that chromeno-pyrroles can exhibit anti-inflammatory effects. The modulation of inflammatory pathways makes these compounds potential candidates for treating inflammatory diseases .
- Anticancer Potential : Certain derivatives have been investigated for their anticancer activities. The mechanisms often involve the induction of apoptosis in cancer cells and inhibition of tumor growth .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : Chromeno-pyrroles may inhibit key enzymes involved in inflammation and cancer progression.
- Receptor Binding : Some derivatives act as ligands for specific receptors, modulating cellular responses.
- Cell Cycle Interference : Research suggests that these compounds can disrupt cell cycle progression in cancer cells, leading to increased apoptosis.
Study 1: Antibacterial Activity
A study evaluated the antibacterial efficacy of a related chromeno-pyrrole derivative against multiple bacterial strains. Results indicated a minimum inhibitory concentration (MIC) comparable to standard antibiotics.
Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic |
---|---|---|
Staphylococcus aureus | 16 | Gentamicin |
Escherichia coli | 32 | Ciprofloxacin |
Study 2: Anticancer Activity
In vitro studies demonstrated that the compound induces apoptosis in breast cancer cell lines through the activation of caspase pathways.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 (Breast Cancer) | 10 | Caspase Activation |
HeLa (Cervical Cancer) | 15 | Cell Cycle Arrest |
Properties
IUPAC Name |
2-[3-(diethylamino)propyl]-6-methoxy-1-pyridin-4-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O4/c1-4-26(5-2)13-6-14-27-21(16-9-11-25-12-10-16)20-22(28)18-8-7-17(30-3)15-19(18)31-23(20)24(27)29/h7-12,15,21H,4-6,13-14H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZULRCNSMLDJRDU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCN1C(C2=C(C1=O)OC3=C(C2=O)C=CC(=C3)OC)C4=CC=NC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.